molecular formula C7H2Cl3NO4 B8522732 2,4,6-Trichloro-3-nitrobenzoic acid

2,4,6-Trichloro-3-nitrobenzoic acid

Cat. No. B8522732
M. Wt: 270.4 g/mol
InChI Key: UOQMZLWWBAJQSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trichloro-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H2Cl3NO4 and its molecular weight is 270.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H2Cl3NO4

Molecular Weight

270.4 g/mol

IUPAC Name

2,4,6-trichloro-3-nitrobenzoic acid

InChI

InChI=1S/C7H2Cl3NO4/c8-2-1-3(9)6(11(14)15)5(10)4(2)7(12)13/h1H,(H,12,13)

InChI Key

UOQMZLWWBAJQSL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)[N+](=O)[O-])Cl)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (2.8 ml) was added dropwise to 70% nitric acid (4.0 ml) in an ice-water bath. This mixture was added to a solution of 2,4,6-trichlorobenzoic acid (5.13 g) in concentrated sulfuric acid (23 ml) dropwise for 20 minutes in an ice-water bath. The mixture was stirred for 16 hours at ambient temperature and poured into ice-water (300 ml) slowly. This mixture was stirred for 1 hour at ambient temperature. The precipitate was collected by vacuum filtration and washed with water to give 2,4,6-trichloro-3-nitrobenzoic acid (5.26 g) as colorless fine crystals.
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
2.8 mL
Type
solvent
Reaction Step Three

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